molecular formula C9H7NO4 B1589898 Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate CAS No. 65422-70-0

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Cat. No. B1589898
CAS RN: 65422-70-0
M. Wt: 193.16 g/mol
InChI Key: FYYHXPCXRBKEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate” is a chemical compound with the empirical formula C9H7NO4 . It has a molecular weight of 193.16 . The compound is usually available in solid form .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate” can be represented by the SMILES string O=C1NC(C=C2)=C(C=C2C(OC)=O)O1 . The InChI representation is 1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate” has a density of 1.4±0.1 g/cm³ . The compound has a molar refractivity of 46.1±0.3 cm³ . It has a polar surface area of 65 Ų and a molar volume of 140.0±3.0 cm³ . The compound has a surface tension of 48.8±3.0 dyne/cm .

Scientific Research Applications

Photooxygenation and Macrolide Synthesis

Oxazoles, including derivatives similar to methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, can act as masked forms of activated carboxylic acids. They readily form triamides upon reaction with singlet oxygen, which can undergo selective nucleophilic attack, useful in the synthesis of macrolides like recifeiolide and curvularin. This showcases their utility in complex organic syntheses and potential pharmaceutical applications (Wasserman, Gambale, & Pulwer, 1981).

Gold Catalysis in Synthesis

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and its analogs can be synthesized under mild conditions through gold catalysis from propargylcarboxamides. This method provides a direct and catalytic access to oxazoles and their intermediates, demonstrating the compound's role in facilitating less harsh reaction conditions and promoting sustainable chemistry practices (Hashmi, Weyrauch, Frey, & Bats, 2004).

Inhibition of Blood Platelet Aggregation

Derivatives of methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate have been synthesized and evaluated for their ability to inhibit blood platelet aggregation, a crucial factor in thrombotic diseases. Some compounds in this category have shown activity comparable to aspirin, indicating potential therapeutic applications in preventing cardiovascular diseases (Ozaki et al., 1983).

Facile Synthesis and Functionalization

The facile synthesis of methyl 2-substituted-4-benzoxazolecarboxylates, closely related to methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, from methyl 2-amino-3-hydroxybenzoate demonstrates the compound's versatility and potential for further functionalization. This opens avenues for its use in creating diverse chemical entities for various research and development purposes (Goldstein & Dambek, 1990).

Safety And Hazards

“Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate” is classified as a combustible solid . It has a WGK of 3 . The compound does not have a specified flash point . The safety information provided by Sigma-Aldrich indicates that the compound is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . The compound has hazard statements H302, H312, H332 and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 2-oxo-3H-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-7-6(4-5)10-9(12)14-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYHXPCXRBKEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496180
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

CAS RN

65422-70-0
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.